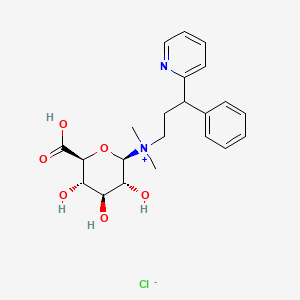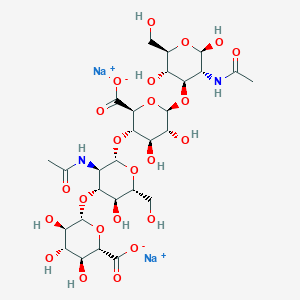
N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic Acid Potassium Salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic Acid Potassium Salt is a chemical compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of an acetyl group, a fluorenyl moiety, and a sulfonic acid group, which contribute to its reactivity and functionality.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic Acid Potassium Salt typically involves multiple steps, starting with the acetylation of 9H-fluoren-2-ylamine. This is followed by the introduction of a hydroxylamine group and subsequent sulfonation to form the sulfonic acid derivative. The final step involves the neutralization of the sulfonic acid with potassium hydroxide to yield the potassium salt.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pH, and reaction time during each step of the synthesis. The use of catalysts and solvents may also be employed to enhance the efficiency of the reactions.
Chemical Reactions Analysis
Types of Reactions
N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic Acid Potassium Salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxylamine group to an amine.
Substitution: The sulfonic acid group can participate in substitution reactions, leading to the formation of sulfonamides or other derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products Formed
Scientific Research Applications
N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic Acid Potassium Salt has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic Acid Potassium Salt involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes by binding to their active sites, thereby modulating their activity. Additionally, it can interact with cellular proteins, leading to changes in their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-Acetamidofluorene: Shares the fluorenyl and acetyl groups but lacks the sulfonic acid moiety.
N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine: Similar structure but without the sulfonic acid group.
N-Acetyl-N-9H-fluoren-2-yl-sulfonamide: Contains the sulfonic acid group but differs in the presence of a sulfonamide linkage.
Uniqueness
N-Acetyl-N-9H-fluoren-2-yl-hydroxylamine-O-sulfonic Acid Potassium Salt is unique due to the combination of its functional groups, which confer distinct reactivity and versatility in various applications. The presence of the sulfonic acid group enhances its solubility and reactivity compared to similar compounds.
Properties
Molecular Formula |
C15H12KNO5S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
potassium;[acetyl(9H-fluoren-2-yl)amino] sulfate |
InChI |
InChI=1S/C15H13NO5S.K/c1-10(17)16(21-22(18,19)20)13-6-7-15-12(9-13)8-11-4-2-3-5-14(11)15;/h2-7,9H,8H2,1H3,(H,18,19,20);/q;+1/p-1 |
InChI Key |
WEFRPNNVDFJCRG-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)N(C1=CC2=C(C=C1)C3=CC=CC=C3C2)OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3aR,6S,7R,7aR)-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d][1,3]thiazol-5-yl]methyl acetate](/img/structure/B13854549.png)


![(Z)-Methyl 3-Amino-2-cyano-5-((3R,4R)-4-methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidin-1-yl)-5-oxopent-2-enoate](/img/structure/B13854578.png)
![3-Methyl-6-nitroimidazo[4,5-b]pyridine](/img/structure/B13854586.png)


![4-[3-(3-tert-butyl-4-pyrrolidin-1-ylphenyl)-4-(2-octanoyloxyethoxy)phenyl]benzoic acid](/img/structure/B13854602.png)



